2-L-Serinepneumocandin B0

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

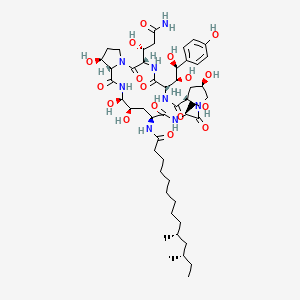

2-L-Serinepneumocandin B0 is a lipohexapeptide compound produced by the fungus Glarea lozoyensis. It is composed of a 10R,12S-dimethylmyristoyl side chain and a hexapeptide core. This compound is a precursor to caspofungin, a semi-synthetic derivative used as an antifungal agent. Caspofungin is the first member of the echinocandins family approved by the FDA for the treatment of fungal infections .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-L-Serinepneumocandin B0 is primarily produced through microbial fermentation. The fungus Glarea lozoyensis is cultivated under specific conditions to optimize the yield of the compound. The fermentation process involves the addition of lactic acid, mannitol, or gamma-aminobutyric acid to enhance production levels .

Industrial Production Methods: Industrial production of this compound involves extensive mutation and medium optimization to achieve high yields. The fermentation process is divided into three phases: lag phase (0–120 hours), logarithmic phase (120–360 hours), and stationary phase (360–456 hours). The production level can reach up to 4500 mg/L under optimal conditions .

Análisis De Reacciones Químicas

Types of Reactions: 2-L-Serinepneumocandin B0 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its antifungal properties.

Common Reagents and Conditions: Common reagents used in these reactions include acetyl-CoA, NADPH, pyruvate, α-ketoglutaric acid, lactate, and unsaturated fatty acids. These reagents play crucial roles in the biosynthesis and modification of the compound .

Major Products Formed: The major product formed from these reactions is caspofungin, a potent antifungal agent. Caspofungin inhibits the synthesis of β-1,3-D-glucan, a vital component of fungal cell walls, leading to osmotic instability and cell lysis .

Aplicaciones Científicas De Investigación

2-L-Serinepneumocandin B0 has a wide range of scientific research applications:

Chemistry: In chemistry, it is used as a precursor for synthesizing caspofungin and other echinocandin derivatives. These compounds are valuable for studying the structure-activity relationship of antifungal agents .

Biology: In biology, this compound is used to study the biosynthesis of lipohexapeptides and the metabolic pathways involved in their production. It also serves as a model compound for investigating the regulation of membrane permeability and feedback inhibition in fungi .

Medicine: In medicine, the compound is crucial for developing antifungal therapies. Caspofungin, derived from this compound, is used to treat invasive aspergillosis and other fungal infections resistant to conventional therapies .

Industry: In the pharmaceutical industry, this compound is used for large-scale production of caspofungin. The compound’s production process has been optimized to achieve high yields and reduce industrial costs .

Mecanismo De Acción

2-L-Serinepneumocandin B0 exerts its effects by inhibiting the enzyme β-1,3-D-glucan synthase, which is essential for the synthesis of β-1,3-D-glucan in fungal cell walls. This inhibition leads to the depletion of the glucan polymer, causing osmotic instability and cell lysis in fungi. The compound’s molecular targets include the β-1,3-D-glucan synthase enzyme complex .

Comparación Con Compuestos Similares

- Pneumocandin B0

- Hydroxy Echinocandin

- Caspofungin

Comparison: 2-L-Serinepneumocandin B0 is unique due to its specific side chain and hexapeptide core, which contribute to its potent antifungal properties. Compared to other similar compounds, it has a higher yield and better efficacy in inhibiting β-1,3-D-glucan synthesis. Caspofungin, derived from this compound, is the first echinocandin approved for clinical use, highlighting its significance in antifungal therapy .

Propiedades

Fórmula molecular |

C49H78N8O17 |

|---|---|

Peso molecular |

1051.2 g/mol |

Nombre IUPAC |

(10R,12S)-N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-(hydroxymethyl)-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide |

InChI |

InChI=1S/C49H78N8O17/c1-4-25(2)19-26(3)11-9-7-5-6-8-10-12-37(65)51-30-21-35(63)45(70)55-47(72)40-33(61)17-18-56(40)49(74)38(34(62)22-36(50)64)53-46(71)39(42(67)41(66)27-13-15-28(59)16-14-27)54-44(69)32-20-29(60)23-57(32)48(73)31(24-58)52-43(30)68/h13-16,25-26,29-35,38-42,45,58-63,66-67,70H,4-12,17-24H2,1-3H3,(H2,50,64)(H,51,65)(H,52,68)(H,53,71)(H,54,69)(H,55,72)/t25-,26+,29+,30-,31-,32-,33-,34+,35+,38-,39-,40-,41-,42-,45+/m0/s1 |

Clave InChI |

WQHSITYGGUJQGC-DRAFKXPCSA-N |

SMILES isomérico |

CC[C@H](C)C[C@H](C)CCCCCCCCC(=O)N[C@H]1C[C@H]([C@H](NC(=O)[C@@H]2[C@H](CCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC1=O)CO)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)[C@@H](CC(=O)N)O)O)O)O |

SMILES canónico |

CCC(C)CC(C)CCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(CCN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)CO)O)C(C(C4=CC=C(C=C4)O)O)O)C(CC(=O)N)O)O)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B12850043.png)

![Potassium trifluoro[(oxan-4-yloxy)methyl]boranuide](/img/structure/B12850084.png)

![3-[4-(Benzyloxy)phenyl]thiophene](/img/structure/B12850114.png)